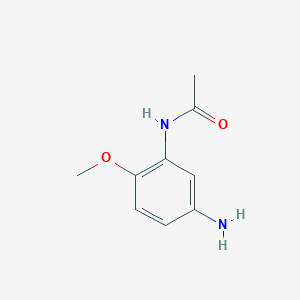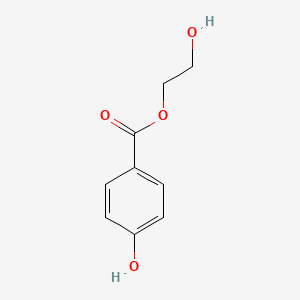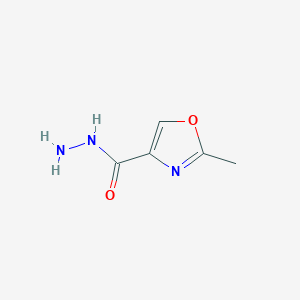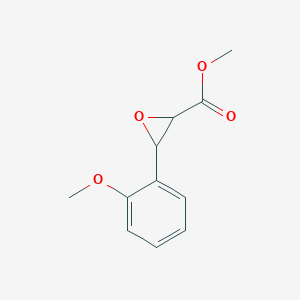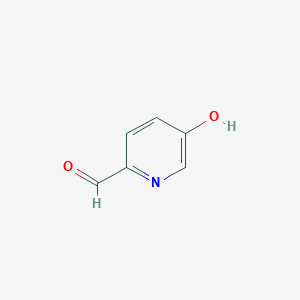
5-Hydroxypicolinaldehyde
Übersicht
Beschreibung
5-Hydroxypicolinaldehyde is a useful research compound. Its molecular formula is C6H5NO2 and its molecular weight is 123.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129151. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
5-Hydroxypicolinaldehyde serves as an intermediate in various chemical syntheses. One notable application is in the reaction of 5-aryloxazolidines with arylmagnesium bromides, leading to the formation of N-benzyl-β-hydroxyphenethylamines. These compounds are crucial starting materials for the preparation of 4-aryl-1,2,3,4-tetrahydroisoquinolines, which are synthesized through a subsequent acid-catalyzed cyclization process. This pathway exemplifies the role of this compound derivatives in facilitating the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science (Moshkin & Sosnovskikh, 2013).
Catalysis and Green Chemistry
In the context of catalysis and sustainable chemical processes, derivatives of this compound, such as 5-hydroxymethyl-2-furaldehyde (HMF), are pivotal. HMF is recognized for its role in the dehydration of fructose and inulin, optimized using aqueous mediums, high substrate concentrations, and microwave heating. The catalyst, Amberlyst-70, showcased remarkable activity and recyclability in this process, achieving HMF yields up to 46 mol%, marking a significant advancement in green chemistry and the valorization of biomass-derived intermediates (Antonetti et al., 2017).
Environmental Degradation Studies
This compound derivatives are also involved in environmental degradation studies, particularly in the microbial metabolism of pyridine derivatives. A study on Alcaligenes faecalis JQ135 revealed a novel degradation mechanism for pyridine derivatives, including 5-hydroxypicolinic acid (5HPA), a related compound. The identified monocomponent FAD-dependent monooxygenase HpaM catalyzed the ortho decarboxylative hydroxylation of 5HPA, contributing to our understanding of microbial pathways for the degradation of environmental pollutants (Qiu et al., 2018).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that similar compounds, such as thiosemicarbazones, have been found to interact with iron metabolism
Mode of Action
It is suggested that it may have iron-chelating properties . This means that it can bind to iron ions, potentially disrupting processes that rely on these ions. The exact interaction with its targets and the resulting changes are still under investigation.
Biochemische Analyse
Biochemical Properties
5-Hydroxypicolinaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with iron-chelating enzymes, which can influence various metabolic pathways. The compound’s ability to chelate iron makes it a valuable tool in studying iron-dependent biochemical processes. Additionally, this compound can form complexes with other biomolecules, affecting their stability and function .
Cellular Effects
This compound has been shown to impact various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with iron-chelating enzymes can lead to changes in cellular iron homeostasis, affecting processes such as DNA synthesis and repair. Furthermore, this compound can modulate the activity of specific transcription factors, thereby influencing gene expression patterns .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to iron ions, forming stable complexes that inhibit the activity of iron-dependent enzymes. This inhibition can lead to a decrease in the production of reactive oxygen species (ROS), thereby reducing oxidative stress within cells. Additionally, this compound can interact with other biomolecules, such as proteins and nucleic acids, altering their structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade when exposed to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models. These effects include prolonged inhibition of iron-dependent enzymes and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively chelate iron and modulate enzyme activity without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to iron metabolism. It interacts with enzymes such as ribonucleotide reductase, which is crucial for DNA synthesis. By chelating iron, this compound can inhibit the activity of these enzymes, leading to alterations in metabolic flux and metabolite levels. This interaction underscores the compound’s potential as a tool for studying iron-dependent metabolic processes .
Transport and Distribution
Within cells, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or facilitated transport, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can localize to different cellular compartments, including the cytoplasm and nucleus. Its distribution is influenced by its interactions with binding proteins and other biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. These localization patterns are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Eigenschaften
IUPAC Name |
5-hydroxypyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-4-5-1-2-6(9)3-7-5/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSODMUBHOXGNNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50299068 | |
| Record name | 5-hydroxypicolinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31191-08-9 | |
| Record name | 31191-08-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-hydroxypicolinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxypyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Q1: How does the structure of 5-HP relate to its activity as an anticancer agent?
A1: The structure-activity relationship (SAR) of 5-HP and its analogs has been a subject of investigation. [] Researchers have explored how modifications to the thiosemicarbazone moiety and the aromatic ring can influence the compound's interaction with its target and affect its potency and selectivity. [] This information is crucial for developing more effective and targeted anticancer agents.
Q2: How does 5-HP interact with the ABCG2 transporter protein?
A2: Research has identified 5-HP as a novel substrate for the ABCG2 transporter protein. [] This transporter protein, often found overexpressed in drug-resistant cancer cells, plays a crucial role in mediating drug efflux, thereby reducing intracellular drug concentration and contributing to drug resistance. [] The identification of 5-HP as an ABCG2 substrate has implications for understanding its pharmacokinetic properties and potential for overcoming drug resistance. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

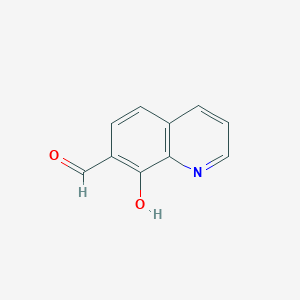

![6-Nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1296196.png)
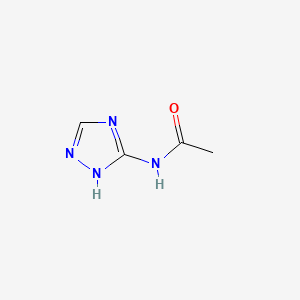
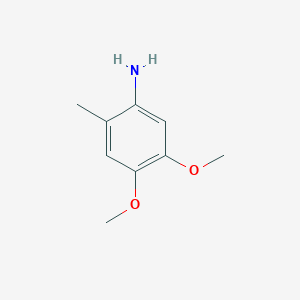
![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1296200.png)
